Cevimeline hydrochloride salt, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride hemihydrate, is a cholinergic agonist that selectively stimulates muscarinic receptors. [] Its chemical formula is C13H21NO3S·HCl·0.5H2O. [] It is a white to off-white crystalline powder. Cevimeline hydrochloride salt is of particular interest in scientific research for its potential to stimulate secretions from exocrine glands, such as salivary and lacrimal glands. []
Cevimeline Hydrochloride Salt is a synthetic compound primarily used in the treatment of dry mouth, particularly in patients suffering from Sjögren's syndrome. It functions as a muscarinic agonist, stimulating the secretion of saliva and other exocrine glands. Cevimeline is marketed under the trade name Evoxac and is classified as a cholinergic agent due to its ability to mimic the action of acetylcholine at muscarinic receptors.
Cevimeline is derived from the natural alkaloid muscarine, which is found in certain mushrooms. It is classified under several categories:
Cevimeline is synthesized through organic chemical processes that involve multiple steps to ensure the correct configuration and functional groups are present. The synthesis typically involves:
While detailed proprietary methods may exist, general synthetic pathways include the formation of azaspirodecane derivatives, which are key to cevimeline's structure.
The molecular formula of Cevimeline Hydrochloride Salt is . It has a molar mass of approximately 235.77 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.
Cevimeline participates in various chemical reactions typical of cholinergic agents:
Cevimeline acts primarily by binding to and activating M1 and M3 muscarinic acetylcholine receptors located on salivary glands. This activation leads to:
This mechanism underlies its therapeutic efficacy in managing xerostomia associated with Sjögren's syndrome.
These properties influence its formulation and administration in clinical settings.
Cevimeline Hydrochloride Salt is primarily used for:
Industrial synthesis of cevimeline hydrochloride hinges on stereoselective generation of its spiro[1-3-oxathiolane-5,3'-bicyclo[2.2.2]octane] core. Two dominant approaches prevail:
Table 1: Stereoselective Methods for Cevimeline Synthesis
Method | Key Intermediate | Stereocontrol Strategy | ee (%) |
---|---|---|---|
Epoxide Ring-Opening | Spiro-epoxide (CAS 64168-68-9) | Chiral Lewis acid catalysis | >98 |
Asymmetric Hydrogenation | 3-Ketoquinuclidine-derived enamide | Ru-BINAP catalysis | 95–97 |
Racemic cevimeline mixtures require resolution to isolate the active enantiomer. Industrial processes employ:
Critical impurities include:
Advanced monitoring employs HPLC-ELSD for non-chromophoric impurities and thermal gravimetric analysis (TGA) to detect hydrate formation tendencies in the final API [1] .
Table 2: Key Impurities and Control Measures in Cevimeline Synthesis
Impurity | Origin | Control Strategy | Specification Limit |
---|---|---|---|
Trans-cevimeline | Stereochemical drift | Reaction at –20°C; chiral purity checks | ≤0.15% |
N-Oxide | Oxidative degradation | N₂ purging; antioxidant additives | ≤0.10% |
Diethyl sulfide adducts | Ethanethiol excess | Strict stoichiometry control | ≤0.05% |
Sustainable manufacturing leverages:
Table 3: Green Metrics for Cevimeline Manufacturing Processes
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 78 | 35% reduction |
Solvent Consumption | 850 L/kg API | 520 L/kg API | 39% reduction |
Hazardous Waste | 310 kg/kg API | 95 kg/kg API | 69% reduction |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1